molecular formula C22H19FN4O3 B2862765 3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921537-06-6

3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2862765
CAS No.: 921537-06-6
M. Wt: 406.417
InChI Key: SHMQDLRBVCJJHF-UHFFFAOYSA-N
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Description

3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research on similar pyrimidine derivatives has demonstrated innovative approaches to chemical synthesis. For instance, a study by Wilk et al. (2000) on the synthesis of deoxyribonucleoside cyclic N-acylphosphoramidites highlights the synthetic routes that could potentially be applied or adapted for the synthesis of the compound (Wilk et al., 2000). These synthetic strategies could be relevant for designing analogs or derivatives with enhanced properties or for specific research applications.

Potential Biological Activity

Compounds with a pyrimidine core structure have been extensively studied for their biological activities. For example, research on novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents by Abu-Hashem et al. (2020) demonstrates the potential of pyrimidine derivatives in medicinal chemistry (Abu-Hashem et al., 2020). The compound could, therefore, be explored for similar pharmacological properties.

Material Science Applications

The structural motif of pyrimidines is also significant in materials science, particularly in the synthesis of polymers and nanomaterials. Research by Hsiao et al. (1999) on the synthesis of new diphenylfluorene-based aromatic polyamides shows how pyrimidine derivatives could be utilized in the development of new materials with unique properties such as high thermal stability and solubility in organic solvents (Hsiao et al., 1999).

Properties

IUPAC Name

3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-13-8-9-15(10-17(13)23)24-20(28)16-12-26(2)19-18(16)25-22(30)27(21(19)29)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMQDLRBVCJJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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